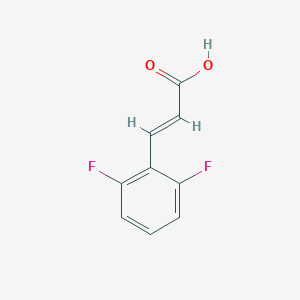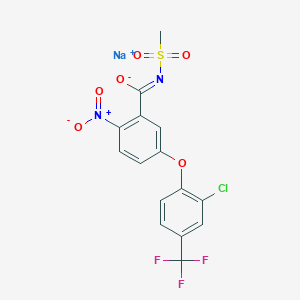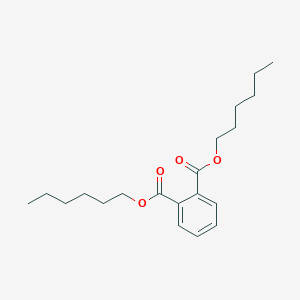![molecular formula C11H5ClF3N3O3 B034464 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]pyridazine CAS No. 103317-55-1](/img/structure/B34464.png)
3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]-: is a heterocyclic organic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms. This specific compound is notable for its substitution pattern, which includes a chloro group, a nitro group, and a trifluoromethyl group attached to a phenoxy moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]- typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution of a chloropyridazine derivative with a phenol derivative that contains nitro and trifluoromethyl substituents. The reaction is usually carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction of Nitro Group: Formation of an amino derivative.
Substitution of Chloro Group: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyridazine derivatives, including Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]-, are used as building blocks in the synthesis of more complex molecules. They are valuable in the development of new materials and catalysts.
Biology and Medicine: This compound and its derivatives have shown potential in medicinal chemistry for their antimicrobial, anticancer, and anti-inflammatory properties. They are being investigated for their ability to inhibit specific enzymes and receptors involved in various diseases.
Industry: In the industrial sector, pyridazine derivatives are used in the formulation of agrochemicals, including herbicides and pesticides. They are also explored for their potential in creating advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Pyridazine: The parent compound with a simpler structure.
Pyridazinone: A derivative with a keto functionality.
3,6-Dichloropyridazine: A similar compound with two chloro substituents.
Uniqueness: Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
103317-55-1 |
|---|---|
Molekularformel |
C11H5ClF3N3O3 |
Molekulargewicht |
319.62 g/mol |
IUPAC-Name |
3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]pyridazine |
InChI |
InChI=1S/C11H5ClF3N3O3/c12-9-3-4-10(17-16-9)21-8-2-1-6(18(19)20)5-7(8)11(13,14)15/h1-5H |
InChI-Schlüssel |
BMUNMWJBCSOQEA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OC2=NN=C(C=C2)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OC2=NN=C(C=C2)Cl |
Synonyme |
PYRIDAZINE, 3-CHLORO-6-[4-NITRO-2-(TRIFLUOROMETHYL)PHENOXY]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-aminobenzoyl)amino]propyl-dodecyl-dimethylazanium bromide](/img/structure/B34390.png)

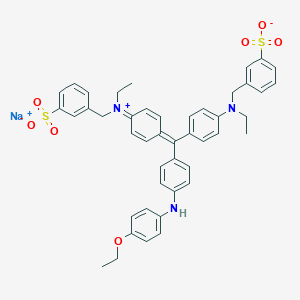
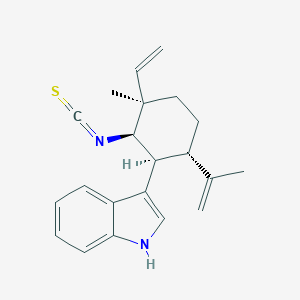
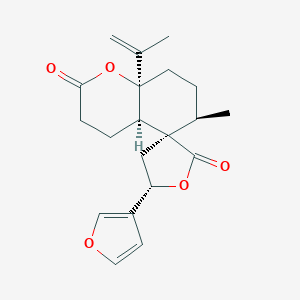

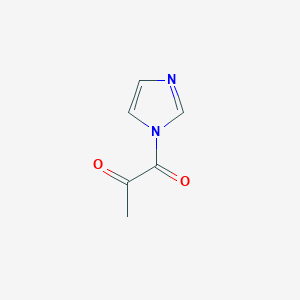
![methyl 5-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2,3,4-trihydroxybenzoate](/img/structure/B34401.png)
![2-Hydroxy-2-[4-(2-methylpropyl)phenyl]acetic acid](/img/structure/B34402.png)
